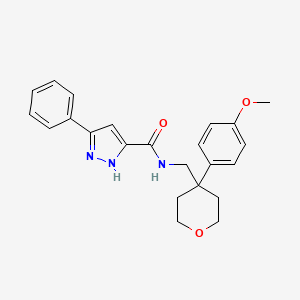

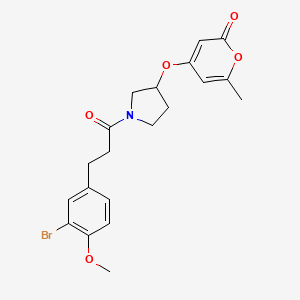

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with various electrophiles. For example, the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved through the reaction of appropriate precursors, characterized by NMR, mass spectra, and FT-IR, among other techniques . Similarly, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared by heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, as seen with the 3-methylthiophen-2-yl pyrazole derivative . The dihedral angle between the rings in these compounds can indicate the degree of conformational twisting, which can affect their reactivity and interaction with biological targets. Density Functional Theory (DFT) calculations are also employed to optimize the molecular geometries and electronic structures, providing insights into the electrophilic and nucleophilic regions of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including interactions with thiols to form new heterocyclic compounds, as demonstrated by the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the carboxamide moiety, as seen in a related compound, involves the carbonyl oxygen atom participating in intermolecular hydrogen bonding . These reactions are crucial for the modification and functionalization of the pyrazole core in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and optical properties, are important for their practical applications. For instance, the 3-methylthiophen-2-yl pyrazole derivative was found to be thermally stable up to 190°C . The study of solvent effects on structural parameters can reveal how the compound behaves in different environments, which is essential for its formulation and delivery . Additionally, the non-linear optical properties of these compounds can be investigated for potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Characterization This compound and its derivatives are synthesized through various chemical reactions. For example, Hassan et al. (2014) detail the synthesis and characterization of related 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in cytotoxic applications against Ehrlich Ascites Carcinoma cells (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014). Similarly, the structural and spectral characterization of novel pyrazole derivatives highlights the importance of molecular architecture in determining their properties and potential applications (K. Kumara et al., 2018).

Biological Activities and Applications The compound's derivatives exhibit a range of biological activities. For instance, microwave-assisted synthesis of tetrazolyl pyrazole amides demonstrates bactericidal, pesticidal, herbicidal, and antimicrobial activities, showcasing their versatility in various fields (Jun Hu et al., 2011). Additionally, the synthesis and antibacterial activity of novel oxadiazoles derived from the compound underline its potential in creating effective antimicrobial agents (А. А. Aghekyan et al., 2020).

Material Science and Chemistry In material science, the compound's derivatives have been explored for their corrosion inhibition properties, demonstrating significant efficacy in protecting mild steel in hydrochloric acid solution, a crucial aspect of industrial maintenance (M. Yadav et al., 2015). Moreover, its use in the synthesis of complex molecules like CCR5 antagonists illustrates its role in developing new pharmaceutical agents with potential therapeutic applications (T. Ikemoto et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-phenyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-28-19-9-7-18(8-10-19)23(11-13-29-14-12-23)16-24-22(27)21-15-20(25-26-21)17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAECAXXQIUIHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=NN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)

![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)

![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)

![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)

![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)